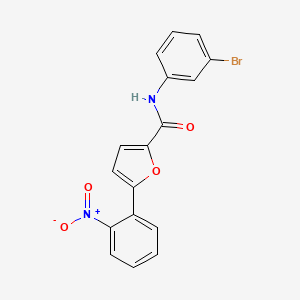
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride, also known as AET, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. AET is a thiazole derivative that has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is not fully understood, but it is believed to act by inhibiting viral replication and inducing apoptosis in cancer cells. 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has also been found to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to have a range of biochemical and physiological effects. 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to inhibit the activity of viral enzymes, which prevents viral replication. 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has also been found to induce apoptosis in cancer cells, which leads to their death. Additionally, 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to modulate the immune response, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride in lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of new therapeutics. Additionally, 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to exhibit low toxicity in animal studies, which makes it a safer alternative to other compounds. However, one limitation of using 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride. One potential direction is the development of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride-based therapeutics for the treatment of viral infections, cancer, and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride, which could lead to the development of more effective treatments. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride for therapeutic use.
Métodos De Síntesis
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl isothiocyanate, followed by the addition of hydrogen chloride to form the hydrochloride salt of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride. The synthesis of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to exhibit antiviral activity against a range of viruses, including influenza A and B viruses, herpes simplex virus, and human immunodeficiency virus (HIV). 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has also been found to exhibit antitumor activity against several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S.ClH/c1-2-16-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15;/h9-12H,2-8H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASUJXCQVMVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)
![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)
![6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5178987.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5178995.png)

![4-{[(6-methoxy-1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5178997.png)



![N,N'-[(4-fluorophenyl)methylene]bisacrylamide](/img/structure/B5179026.png)